![molecular formula C18H18ClNO2 B6382311 3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261922-38-6](/img/structure/B6382311.png)
3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (hereafter referred to as 3C5PPCP) is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 155-157°C and a boiling point of 255°C. Its chemical formula is C13H15ClNO2 and its molecular weight is 246.7 g/mol. It is insoluble in water and soluble in ethanol, methanol, and acetic acid. 3C5PPCP is a widely used reagent in organic synthesis and can be used in a variety of laboratory experiments.
Scientific Research Applications
3C5PPCP has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a building block in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. Additionally, it is used in the synthesis of dyes and pigments, as well as in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of 3C5PPCP is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to catalyze a variety of organic reactions, such as the synthesis of heterocycles and the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C5PPCP are not well understood. However, it is believed to have a variety of effects on enzymes, proteins, and other biomolecules. It is also believed to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.
Advantages and Limitations for Lab Experiments
3C5PPCP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it also has some limitations. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic if inhaled or ingested, so it should be handled with care in the laboratory.
Future Directions
There are a number of potential future directions for research on 3C5PPCP. These include further research into its mechanism of action, its effects on enzymes and proteins, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its solubility and toxicity could help to improve its safety for use in laboratory experiments. Finally, research into its potential effects on the metabolism and absorption of drugs could help to improve the efficacy of certain drugs.
Synthesis Methods
3C5PPCP can be synthesized via a two-step process using piperidine and chloroacetophenone as the starting materials. In the first step, piperidine is reacted with chloroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, 2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol. In the second step, this intermediate is reacted with hydrochloric acid to produce 3C5PPCP.
properties
IUPAC Name |
[4-(3-chloro-5-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-10-15(11-17(21)12-16)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUYDNDCDYMBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686202 |
Source
|
Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261922-38-6 |
Source
|
Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.